Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with an isopropyl group at position 7 and an ethyl ester at position 2. This compound belongs to a broader class of 4-oxoquinoline-3-carboxylates, which are structurally related to fluoroquinolone antibiotics and have been explored for their antibacterial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-oxo-7-propan-2-yl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-7-10(9(2)3)5-6-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17) |
InChI Key |
JZTKDCZXPOLKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Substituted Anthranilic Acid Precursors
The introduction of an isopropyl group at position 7 requires a suitably substituted anthranilic acid derivative. While direct synthesis of 7-isopropylanthranilic acid is not explicitly documented in the provided sources, analogous procedures suggest the following pathway:
-
Nitration and Reduction : Starting with commercially available 3-nitrobenzoic acid, selective nitration at the meta position, followed by reduction using hydrogenation or catalytic methods, yields 3-amino-5-nitrobenzoic acid.
-
Alkylation : The amino group is alkylated with isopropyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the isopropyl moiety.
-
Hydrolysis : Acidic or basic hydrolysis of the nitrile or ester intermediates generates the target anthranilic acid derivative.
Cyclocondensation with β-Ketoesters
The anthranilic acid derivative is reacted with ethyl 3-(dimethylamino)acrylate or analogous β-ketoesters under refluxing conditions. For example, ethyl 2-benzoyl-3-(dimethylamino)acrylate reacts with amines to form intermediates that cyclize upon heating. In one documented procedure, heating at 120°C in dichloroethane (DCE) with phenyliodonium diacetate (PhI(OAc)₂) facilitates cyclization, yielding 70–85% of the 4-quinolone core.
Representative Reaction Conditions :
-
Solvent : Dichloroethane (DCE)
-
Reagent : PhI(OAc)₂ (3 equiv)
-
Temperature : 120°C
Hypervalent Iodine-Mediated Cyclization
Recent advances in hypervalent iodine chemistry offer an alternative route for constructing the 4-quinolone scaffold. This method avoids harsh acidic conditions and improves regioselectivity for bulky substituents like isopropyl groups.
Reaction Mechanism and Optimization
The iodine(III) reagent PhI(OAc)₂ acts as both an oxidant and a Lewis acid, promoting electrophilic cyclization of acrylate-aniline adducts. Key steps include:
-
Formation of Acrylate Intermediate : Ethyl 2-benzoyl-3-(dimethylamino)acrylate reacts with 7-isopropylaniline in ethanol/ether (3:1) at room temperature.
-
Cyclization : The intermediate is treated with PhI(OAc)₂ in DCE at 120°C, inducing ring closure via electrophilic aromatic substitution.
Data Table 1: Hypervalent Iodine-Mediated Synthesis of 4-Quinolones
| Substituent Position | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1-Isopropyl | PhI(OAc)₂ | DCE | 120°C | 78% |
| 6-Fluoro | PhI(OAc)₂ | DCE | 120°C | 82% |
| 7-Chloro | PhI(OAc)₂ | DCE | 120°C | 75% |
Post-Cyclization Functionalization
For derivatives where direct cyclization fails to introduce the isopropyl group, post-synthetic modification offers a viable alternative.
Friedel-Crafts Alkylation
The 7-position of the 4-quinolone core is electrophilic, enabling Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃. However, this method risks over-alkylation and requires careful stoichiometric control.
Esterification and Hydrolysis
The ethyl ester group at position 3 can be introduced or modified via classical esterification. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol to form the ethyl ester.
Experimental Procedure :
-
Acid Activation : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (5.7 mmol) is dissolved in ethanol (15 mL).
-
Esterification : SOCl₂ (57 mmol) is added dropwise, and the mixture is refluxed at 85°C overnight.
-
Workup : The crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH = 60:1), yielding 72.8% of the ester.
Comparative Analysis of Synthetic Routes
Data Table 2: Efficiency of Preparation Methods
| Method | Key Advantage | Limitation | Typical Yield |
|---|---|---|---|
| Gould-Jacobs | Scalability | Harsh acidic conditions | 65–80% |
| Hypervalent Iodine | Mild conditions, regioselectivity | Cost of iodine reagents | 70–85% |
| Post-Synthetic Alkylation | Flexibility in substitution | Risk of side reactions | 50–60% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits properties that make it a candidate for various therapeutic applications. Its structure suggests potential activity against a range of biological targets.
Antimicrobial Activity
Research indicates that compounds within the dihydroquinoline family demonstrate significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, potentially serving as a lead compound in the development of new antibiotics.
Case Study: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical laboratory tested the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Cytokines
In vitro studies demonstrated that treatment with this compound reduced interleukin-6 (IL-6) levels by approximately 40% in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.
Synthetic Applications
This compound can also serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to diverse chemical entities with potential applications in drug discovery.
Synthetic Pathways
The synthesis typically involves the condensation of isopropyl and ethyl derivatives followed by oxidation steps to yield the desired quinoline structure. This versatility makes it valuable in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: Bulky groups (e.g., isopropyl at position 7) may hinder solubility compared to smaller substituents like methyl or halogen atoms . Fluorine or trifluoromethyl groups enhance lipophilicity and bioavailability, as seen in fluoroquinolone analogs .
Synthetic Accessibility :
- Ethyl 7-isopropyl derivatives may require specialized reagents for introducing the isopropyl group, whereas chloro or fluoro substituents are more straightforward to incorporate via electrophilic substitution or coupling reactions .
Biological Activity :
- Antibacterial activity is commonly observed in fluoro- or chloro-substituted derivatives (e.g., 7-fluoro and 7-chloro analogs) due to enhanced DNA gyrase/topoisomerase IV inhibition .
- The isopropyl variant’s activity remains underexplored but could offer unique steric interactions in enzyme binding pockets.
Biological Activity
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 927178-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article synthesizes recent research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₁O₃ |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 927178-21-0 |
The compound features a quinoline core with various substituents that influence its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
A study focused on the SAR of related compounds indicated that modifications at specific positions on the quinoline ring can enhance antibacterial efficacy. For instance, compounds with halogen substitutions or additional functional groups at the C-7 position exhibited improved activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Antimicrobial Efficacy : In a study comparing various derivatives, this compound showed promising results with minimal inhibitory concentrations (MICs) ranging from 0.125 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Comparative Analysis : When compared to standard antibiotics like ciprofloxacin, this compound exhibited comparable or superior antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Recent studies have also highlighted the potential anticancer properties of this compound.
The compound has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colorectal cancer). The proposed mechanisms include:
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell survival and death .
- Inhibition of Tumor Growth : Studies suggest that it may inhibit tumor growth by interfering with DNA replication processes through topoisomerase inhibition .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antibacterial | S. aureus, E. coli | MIC: 0.125 - 32 μg/mL; comparable to ciprofloxacin |
| Anticancer | MCF-7, HT29 | Induces apoptosis; inhibits tumor growth |
| Antimicrobial | MRSA, A. baumannii | Enhanced activity against resistant strains |
Q & A
Q. What are the standard synthetic routes for Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?
The compound can be synthesized via regioselective substitution on the quinoline core. A common approach involves iodination or alkylation of a precursor like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate under acidic conditions. For example, iodination at position 6 (analogous to ethyl 6-iodo derivatives) uses iodine with an oxidizing agent in acetic acid at 50–100°C . For isopropyl substitution, Friedel-Crafts alkylation or nucleophilic displacement with isopropyl halides may be employed. Optimization includes solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–120°C), and catalyst screening (e.g., Lewis acids like AlCl₃) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyl CH₃ splits at δ ~1.2–1.4 ppm) and quinoline backbone integrity .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine dihedral angles (e.g., 5.77° between pyridine and benzene rings) and hydrogen-bonding networks, critical for conformational analysis .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₈NO₃⁺) .
Q. How does the bioactivity of this compound compare to structurally similar analogs?
Structural analogs (e.g., iodine, chlorine, or methyl substitutions) show varying bioactivity. For example:
Q. What are the recommended safety protocols for handling this compound in the lab?
Q. How is chromatographic purity assessed during synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities. Silica gel chromatography (ethyl acetate/hexane eluent) isolates intermediates. Purity >95% is typically required for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across analogs?
Discrepancies (e.g., high antimicrobial vs. low anticancer activity) are addressed by:
- Dose-response studies : Testing multiple concentrations to establish IC₅₀/EC₅₀ values .
- Target-specific assays : Profiling against enzymes (e.g., DNA gyrase for antimicrobial activity) vs. cancer cell lines (e.g., MTT assays on HeLa cells) .
- Structural tweaks : Modifying the isopropyl group to balance lipophilicity and hydrogen-bonding capacity .
Q. How can computational methods predict the compound’s mechanism of action?
Molecular docking (AutoDock Vina) simulates binding to targets like topoisomerase II. MD simulations (AMBER) assess stability of ligand-protein complexes. QSAR models correlate substituent electronegativity (e.g., isopropyl’s +I effect) with activity trends .
Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they mitigated?
Challenges include twinning, weak diffraction, and disorder in the isopropyl group. Solutions:
Q. How is regioselectivity achieved during isopropyl substitution on the quinoline core?
Directed ortho-metalation (DoM) with LDA/TMP bases directs substitution to position 7. Alternatively, electrophilic aromatic substitution (e.g., using isopropyl bromide/AlCl₃) favors electron-rich positions (C7 over C5/C8) .
Q. What synthetic innovations improve yield in large-scale production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
